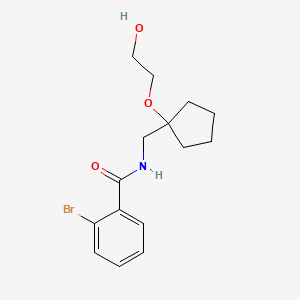
2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a carboxamide derived from benzoic acid, and a cyclopentyl group, which is a cyclic hydrocarbon . The molecule also contains a bromine atom, which is often involved in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the benzamide and cyclopentyl groups. The benzamide group consists of a benzene ring attached to a carboxamide group, and the cyclopentyl group is a five-membered ring .Chemical Reactions Analysis
Benzamides can undergo various chemical reactions, including nucleophilic substitution and oxidation . The presence of the bromine atom also allows for reactions such as free radical bromination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzamide group could influence its solubility and melting point .Wissenschaftliche Forschungsanwendungen
Antipsychotic Agents Synthesis
- The synthesis and properties of benzamides, closely related to 2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide, have been explored for their potential as antipsychotic agents. These compounds exhibit significant affinity for the dopamine D-2 receptor and are suitable for studies involving dopamine-mediated responses (Högberg et al., 1990).
Synthesis and Properties of Copper(II) Complexes
- Research on the synthesis of unsymmetrical binucleating ligands and their copper(II) complexes, which include bromo and benzamide groups, has been conducted. These studies are significant in understanding the spectral, electrochemical, and magnetic properties of such complexes (Amudha et al., 1999).
Dopamine Receptor Studies
- Investigations into the solid-state conformations and antidopaminergic effects of compounds structurally similar to this compound have provided insights into dopamine receptor interactions and models (Högberg et al., 1986).
Synthesis of Functionalized Tetrahydrofuran
- Palladium-catalyzed cyclization of compounds bearing hydroxyl and benzamide groups, similar to the chemical , has been utilized in the synthesis of biologically active marine natural products like pachastrissamine (Inuki et al., 2010).
Ethoxybromination of Enamides
- Studies have been conducted on the regioselective ethoxybromination of enamides, yielding versatile α-bromo hemiaminals. This research is relevant for understanding the transformation pathways of bromide salts and their applications (Nocquet‐Thibault et al., 2013).
Benzoxazole Synthesis
- Research on the copper-catalyzed intramolecular O-arylation for the efficient synthesis of benzoxazoles from N-(2-iodo-/bromo-phenyl)benzamides has been explored. This method is valuable for the synthesis of pharmacologically significant compounds (Wu et al., 2014).
Eigenschaften
IUPAC Name |
2-bromo-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3/c16-13-6-2-1-5-12(13)14(19)17-11-15(20-10-9-18)7-3-4-8-15/h1-2,5-6,18H,3-4,7-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZWALLOQQAGBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=CC=C2Br)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

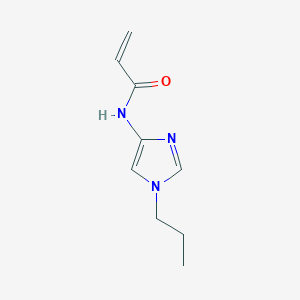
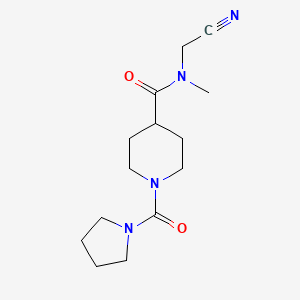
![N-(4-chlorophenyl)-2-(2,4'-dioxo-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2823492.png)
![2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2823493.png)
![N-(benzo[d]thiazol-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide](/img/structure/B2823499.png)




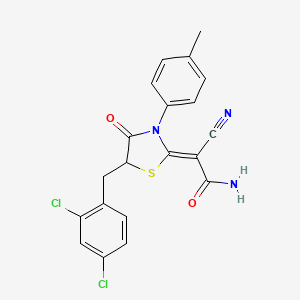
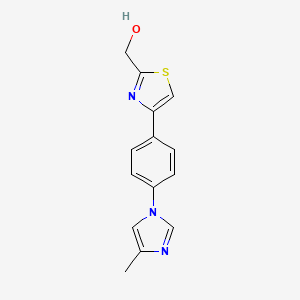
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(2-methoxyphenyl)amino]pyridine-3-carboxylate](/img/structure/B2823511.png)

